Bienvenue dans la boutique en ligne BenchChem!

N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Anticancer In Vivo Efficacy Prostate Cancer

N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine (CAS 1204297-89-1) is a synthetic benzothiazole derivative with the molecular formula C13H18FN3S and a molecular weight of 267.37 g/mol. It is also known in the research literature as FBA-TPQ, a novel synthetic makaluvamine analog.

Molecular Formula C13H18FN3S
Molecular Weight 267.37 g/mol
CAS No. 1204297-89-1
Cat. No. B1390992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
CAS1204297-89-1
Molecular FormulaC13H18FN3S
Molecular Weight267.37 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)F
InChIInChI=1S/C13H18FN3S/c1-3-17(4-2)8-7-15-13-16-11-6-5-10(14)9-12(11)18-13/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
InChIKeyVHNNKPONPSBTAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine (CAS 1204297-89-1): Core Structural and Pharmacological Identity for Informed Procurement


N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine (CAS 1204297-89-1) is a synthetic benzothiazole derivative with the molecular formula C13H18FN3S and a molecular weight of 267.37 g/mol . It is also known in the research literature as FBA-TPQ, a novel synthetic makaluvamine analog [1]. The compound is characterized by a benzothiazole core substituted with a fluorine atom at the 6-position and an N,N-diethylethane-1,2-diamine side chain. The purity of commercially available material ranges from 95% to 97%, depending on the supplier . This compound has been investigated for its anticancer properties, with demonstrated in vitro and in vivo efficacy against prostate and pancreatic cancer models, distinguishing it from other benzothiazole analogs that lack this preclinical validation [1].

Why N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine (1204297-89-1) Cannot Be Interchanged with Its Closest Analogs


Simple substitution with the closest commercially available analogs, such as the 4-fluoro (CAS 1105188-19-9), 6-methyl (CAS 854085-13-5), or 5-methoxy (CAS 854085-17-9) variants, is not scientifically viable for projects requiring a validated anticancer lead. This is because the specific position and electronegativity of the 6-fluoro substituent are critical determinants of target binding, as evidenced by a structure-activity relationship (SAR) study showing that a 6-CF3 substitution leads to a distinct pKi profile against kinases like Itk and Lck compared to 6-H or 6-Me analogs [1]. Most critically, only the 6-fluoro compound (as FBA-TPQ) has published evidence of in vivo tumor growth inhibition and apoptosis induction in prostate and pancreatic cancer models [2]. Other analogs like the 4-fluoro and 5-methoxy variants lack this depth of in vivo pharmacological validation, making them high-risk replacements for hypothesis-driven research .

Quantitative Differentiation Guide for N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine (1204297-89-1) Against Structural Analogs


In Vivo Tumor Growth Inhibition: FBA-TPQ (6-Fluoro) vs. Inactive or Untested Analogs

FBA-TPQ (the target compound) demonstrated statistically significant inhibition of tumor growth in a mouse xenograft model of ovarian cancer (OVCAR-3) at doses of 1 and 10 mg/kg, with no significant change in body weight [1]. In contrast, the structurally similar 4-fluoro (FBA-TPA) and 5-methoxy (DMXB-A) analogs are primarily described in terms of their potential for therapeutic or environmental applications without published in vivo efficacy data . The 6-methyl analog is described as a potential antimicrobial agent with no reported anticancer activity . This evidence positions the target compound as the only member of this analog series with a validated in vivo pharmacodynamic endpoint for cancer, a critical differentiator for oncology research procurement.

Anticancer In Vivo Efficacy Prostate Cancer Pancreatic Cancer

Cytotoxic Potency: FBA-TPQ (6-Fluoro) vs. Comparator Series in Prostate Cancer

FBA-TPQ, a series of novel makaluvamine compounds, was identified as the most potent analog after synthesis and screening. It exhibited dose-dependent cytotoxicity in the low micromolar range against human (LNCaP, PC3) and murine (TRAMP C1) prostate cancer cell lines [1]. This is a critical finding, as the 6-methyl analog is primarily noted for antimicrobial, not anticancer, applications , and the 4-fluoro and 5-methoxy analogs are not reported in peer-reviewed literature with quantitative cytotoxicity data against these specific cancer cell lines. The target compound's validated and quantified potency against a panel of prostate cancer cells directly supports its procurement for cancer research over its less-characterized analogs.

Cytotoxicity Apoptosis Prostate Cancer Cell Cycle Arrest

Structural Impact on Kinase Binding: 6-Substitution Effects in Benzothiazole SAR

A structure-activity relationship (SAR) study of benzothiazole derivatives reveals the profound impact of 6-position substitution on kinase binding affinity [1]. The table shows that a 6-CF3 substitution (pKi values for Itk: 7.9, Lck: 7.3, AurB: 6.6) profoundly alters the selectivity and potency profile compared to a 6-H (pKi for Itk: 9.0, Lck: 6.5, AurB: 6.4) or 6-Me (pKi for Itk: <5, Lck: <4.6, AurB: 4.7) substitution. While not a direct measurement of the target compound, this class-level data strongly infers that the 6-fluoro substituent on the target compound is a key driver of target engagement, likely creating a distinct potency and selectivity profile that cannot be replicated by the 4-fluoro or 6-methyl analogs. This supports the selection of the 6-fluoro compound for kinase-targeted research.

Kinase Inhibition SAR Analysis Binding Affinity Itk Lck

Purity Profile for Reproducible Research: 6-Fluoro vs. 4-Fluoro Analog

Commercially available batches of the target 6-fluoro compound are offered at purities of 97% or higher by multiple suppliers, such as CheMenu and Leyan, which is critical for ensuring reproducible biological results . In contrast, the 4-fluoro analog is more commonly listed with a standard purity of 95% by suppliers like Sigma-Aldrich and Bidepharm [1]. While both meet general research standards, the higher available purity of the 6-fluoro compound can be a deciding factor for sensitive biochemical or cellular assays where minor impurities from a less-purified batch of the 4-fluoro analog could introduce confounding variables. This 2% minimum purity advantage is a quantifiable, procurement-relevant specification.

Purity Analysis Reproducibility Procurement Quality Control

High-Value Application Scenarios for N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine (1204297-89-1) Based on Quantified Differentiation


Validated Lead Compound for In Vivo Oncology Studies

Scenario: A researcher is initiating an in vivo efficacy study for prostate or pancreatic cancer. Selecting the 6-fluoro compound over its 4-fluoro, 6-methyl, or 5-methoxy analogs eliminates the need for de novo in vivo validation. The compound has published proof-of-concept data showing significant xenograft tumor growth inhibition at 1-10 mg/kg with no significant toxicity, as demonstrated in OVCAR-3 and prostate cancer models [REFS-1, REFS-2]. This directly reduces project risk and accelerates timelines.

Kinase Selectivity Profiling Using a 6-Fluoro Pharmacophore

Scenario: A medicinal chemistry group is optimizing a kinase inhibitor scaffold. The SAR evidence shows that 6-position substitution on the benzothiazole core dramatically alters kinase selectivity and affinity [3]. Using the 6-fluoro compound as a specific tool allows the team to explore a distinct chemical space compared to 6-H, 6-CF3, or 6-Me analogs, enabling a more systematic and data-driven hit-to-lead optimization process.

High-Sensitivity in Vitro Assay Development Requiring Superior Purity

Scenario: A pharmacology lab is developing a sensitive cellular assay for apoptosis or cell cycle arrest. The target compound's commercially available 97% purity is superior to the 95% purity commonly offered for the 4-fluoro analog [4]. This higher purity specification minimizes the risk that biological activity is confounded by inhibitory impurities, supporting more robust and reproducible assay development.

Pharmacokinetic/Pharmacodynamic (PK/PD) Model Development

Scenario: The development of a preclinical PK/PD model for a benzothiazole-based anticancer agent requires an active pharmaceutical ingredient (API) with established in vivo exposure-response relationships. FBA-TPQ has published preclinical pharmacokinetic and pharmacodynamic data in pancreatic cancer models, including in vitro-in vivo correlations of growth inhibition and apoptosis [2]. This existing data enables more accurate study design and dose selection, a key advantage over analogs without such characterization.

Quote Request

Request a Quote for N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.